3-Phenylpropyl pyrazolidine-1-carboxylate
Description
3-Phenylpropyl pyrazolidine-1-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of 3-Phenylpropyl pyrazolidine-1-carboxylate, which includes a pyrazolidine ring fused with a phenylpropyl group, makes it an interesting subject for research and development.
Properties
CAS No. |
648958-32-1 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-phenylpropyl pyrazolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-10-5-9-14-15)17-11-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 |
InChI Key |
VCADTDWFQYLYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN(C1)C(=O)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl pyrazolidine-1-carboxylate typically involves the reaction of pyrazolidine with phenylpropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrazolidine reacts with 3-phenylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of 3-Phenylpropyl pyrazolidine-1-carboxylate can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl pyrazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolidine ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium bor
Biological Activity
3-Phenylpropyl pyrazolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
3-Phenylpropyl pyrazolidine-1-carboxylate is a derivative of pyrazolidine, which is characterized by a five-membered ring containing two nitrogen atoms. The compound's structure can be represented as follows:
This structure contributes to its biological activity, particularly in modulating various biochemical pathways.
The biological activity of 3-Phenylpropyl pyrazolidine-1-carboxylate primarily revolves around its interaction with specific receptors and enzymes. Notably, it has been studied for its effects on:
- Platelet Aggregation : Similar compounds have shown effectiveness as platelet ADP receptor antagonists, potentially useful in preventing thrombotic events .
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Research indicates that derivatives of pyrazolidine can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antiplatelet Activity
3-Phenylpropyl pyrazolidine-1-carboxylate has been investigated for its potential to inhibit platelet aggregation. In studies involving animal models, it was shown to reduce thrombus formation effectively. This property suggests its potential use in managing cardiovascular diseases associated with excessive platelet activation.
Antidiabetic Potential
Research has indicated that pyrazolidine derivatives can influence glucose metabolism. For instance, they may inhibit phosphotyrosine phosphatases (PTPs), which are involved in insulin signaling pathways. This inhibition could lead to improved insulin sensitivity and lower blood glucose levels in diabetic models .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Bombrun et al., 2004 | Demonstrated the antiplatelet effects of pyrazolidinedione derivatives | Suggested potential for preventing cardiovascular diseases |
| Krogdal et al., 2004 | Explored antiviral properties of similar compounds | Indicated possible applications in treating viral infections |
| Recent Pharmacological Reviews | Highlighted antioxidant and anti-inflammatory activities | Proposed therapeutic uses in chronic inflammatory conditions |
Safety and Toxicity
While the biological activities of 3-Phenylpropyl pyrazolidine-1-carboxylate are promising, safety assessments are crucial. Toxicological studies are necessary to determine the compound's safety profile and identify any potential adverse effects. Current literature suggests that while some derivatives exhibit low toxicity, comprehensive studies are needed to establish safety for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
